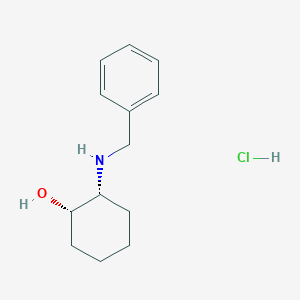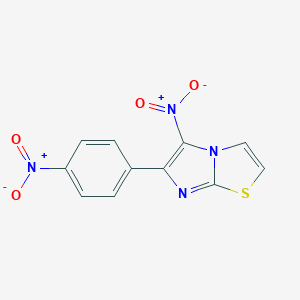
5-Fluoroisoindolin-1-one
Overview
Description
5-Fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 5-Fluoroisoindolin-1-one, can be achieved through ultrasonic irradiation . This method is characterized by high efficiency, high yields, and tolerance of various groups . The reaction can be performed on a multigram scale and can be extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis
The InChI code for 5-Fluoroisoindolin-1-one is1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) . The compound contains a total of 18 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide (aromatic) . Physical And Chemical Properties Analysis
5-Fluoroisoindolin-1-one is a solid compound . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications
Inhibitors against Gastric Carcinoma
Isoindolin-1-one derivatives, including 5-Fluoroisoindolin-1-one, have been studied as potential inhibitors against gastric carcinoma . These compounds have been found to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which is positively correlated with tumor-associated-macrophage (TAM)-mediated gastric carcinoma . The inhibition of PI3Kγ suppresses tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through activation of the AKT/mTOR pathway, which promotes the immunosuppressant phenotype of TAM .
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 5-Fluoroisoindolin-1-one, have been used in pharmaceutical synthesis . These compounds have gained significant attention due to their diverse chemical reactivity and promising applications .
Herbicides
N-isoindoline-1,3-dione heterocycles have also been used in the synthesis of herbicides . Their unique chemical structure and reactivity make them suitable for this application .
Colorants and Dyes
These compounds have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color-producing properties .
Polymer Additives
N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability .
Organic Synthesis
These compounds have been used in organic synthesis due to their diverse chemical reactivity . They can participate in various chemical reactions, making them useful in the synthesis of complex organic compounds .
Photochromic Materials
N-isoindoline-1,3-dione heterocycles have been used in the production of photochromic materials . These materials change color in response to light, and the unique properties of these compounds make them suitable for this application .
Safety and Hazards
The safety information for 5-Fluoroisoindolin-1-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
Isoindolin-1-ones, a class of compounds to which 5-fluoroisoindolin-1-one belongs, have been explored as potential inhibitors of cyclin-dependent kinase (cdk) in the context of anti-cancer drug discovery .
Mode of Action
Fluorouracil, a related compound, is known to bind to thymidylate synthase (ts) to form a covalently bound ternary complex, thereby interfering with dna synthesis
Biochemical Pathways
Non-coding rnas, which can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, have a central impact on the response of patients to fluorouracil
Pharmacokinetics
A study on isoindolin-1-ones as potential cdk7 inhibitors mentioned that the comprehensive pharmacokinetic parameters of their hits exhibited superior qualities to known cdk7 inhibitors . This suggests that 5-Fluoroisoindolin-1-one may have favorable pharmacokinetic properties, but more research is needed to confirm this.
Result of Action
Given its potential role as a cdk inhibitor, it may have anti-proliferative effects on cancer cells
properties
IUPAC Name |
5-fluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDELXKANYEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599920 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisoindolin-1-one | |
CAS RN |
1260666-80-5 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260666-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)



![4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid](/img/structure/B59421.png)


![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B59471.png)


